molecular formula C9H13Cl2NO B3024814 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 64834-67-9

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B3024814
CAS No.: 64834-67-9
M. Wt: 222.11 g/mol
InChI Key: XYXKVADDIYIAGG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is a substituted ethanolamine derivative featuring a benzylamine group para-substituted with chlorine. Structurally, it consists of an ethanolamine backbone (2-aminoethanol) modified by a 4-chlorobenzyl group at the amino nitrogen, with the compound existing as a hydrochloride salt.

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. The chlorine atom at the para position of the phenyl ring likely influences electronic and steric properties, affecting receptor binding and metabolic stability.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKVADDIYIAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10638459
Record name 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64834-67-9
Record name NSC165642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of 2-{[(4-Chlorophenyl)methyl]amino}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Differences vs. Target Compound Key References
2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol HCl C₉H₁₃Cl₂NO 221.9 Reference compound (target)
(R)-2-Amino-1-(4-chlorophenyl)ethanol HCl C₈H₁₁Cl₂NO 207.9 Amino and hydroxyl groups on adjacent carbons; R-configuration
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl C₉H₁₃ClFNO 205.7 Fluorine replaces chlorine; methylamino replaces benzylamino
2-[(4-Fluorobenzyl)amino]-1-ethanol HCl C₉H₁₃ClFNO 205.7 Fluorine replaces chlorine; no hydroxyl group on β-carbon
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine HCl C₉H₁₀Cl₂F₃N 260.1 Trifluoroethyl group replaces ethanolamine backbone

Halogen Substitution Effects

  • Fluorine vs. Chlorine: Fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol HCl) exhibit reduced molecular weight and altered lipophilicity due to fluorine’s smaller atomic radius and higher electronegativity. This substitution may enhance metabolic stability but reduce receptor affinity compared to the chloro-substituted target compound .

Stereochemical Variations

  • (R)- vs. (S)-Enantiomers: highlights enantiomers of 2-amino-2-(4-chlorophenyl)ethanol HCl, where the R-configuration (CAS 875467-74-6) may exhibit distinct biological activity compared to the S-form. Such stereospecificity is critical in drug design, as seen in β-adrenergic agonists like salbutamol .

Backbone and Functional Group Modifications

  • Methylamino vs.
  • Hydroxyl Group Position: The target compound’s hydroxyl group on the β-carbon contrasts with derivatives like 2-[(4-fluorobenzyl)amino]-1-ethanol HCl, which lacks this group. The hydroxyl moiety may participate in hydrogen bonding, influencing solubility and target engagement .

Biological Activity

Overview

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride, also known as a key synthetic intermediate in the development of various pharmaceuticals, exhibits significant biological activity due to its unique chemical structure. The compound is characterized by the presence of a chlorophenyl group attached to an aminoethanol moiety, which contributes to its potential therapeutic applications.

  • Molecular Formula : C9H12ClNO·HCl
  • Molecular Weight : 203.66 g/mol
  • CAS Number : 64834-67-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : The hydroxyl and amine groups facilitate binding to active sites on various receptors and enzymes, modulating their activity and influencing biochemical pathways.
  • Synthetic Intermediate : It serves as a precursor in synthesizing capsaicin analogs, which are known for their analgesic properties.

Biological Activities

Research has identified several biological activities associated with 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride:

  • Antimicrobial Activity : Preliminary studies suggest that compounds derived from this structure may exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
  • Analgesic Effects : As a precursor for capsaicin analogs, it is investigated for its potential analgesic effects in pain management therapies.
  • Enzyme Inhibition : The compound has been explored for its role in enzyme inhibition studies, particularly in relation to its binding affinity and selectivity towards specific enzymes .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnalgesicPotential use in pain management through capsaicin analogs
Enzyme InhibitionInvestigated for selective inhibition of specific enzymes
CytotoxicityAssessed for toxicity levels in various biological assays

Case Study: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride showed moderate to strong activity against Salmonella typhi and Bacillus subtilis while demonstrating weaker activity against other strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Study: Analgesic Activity

Research into capsaicin analogs has highlighted the potential analgesic effects of compounds synthesized from 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride. These studies indicate that these analogs may activate TRPV1 receptors, leading to pain relief through desensitization mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
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